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This guide provides a comprehensive analysis of the spectral data for (Tetrahydrofuran-3-
yl)methanamine (CAS: 165253-31-6), a versatile bifunctional building block crucial in

medicinal chemistry and synthetic organic chemistry.[1] Its unique structure, featuring a primary

amine and a tetrahydrofuran ring, imparts specific physicochemical properties that are reflected

in its spectroscopic signatures.[1][2] This document is intended for researchers, scientists, and

drug development professionals, offering not just data, but a foundational understanding of the

principles and methodologies behind its spectroscopic analysis.

The structural elucidation of novel compounds and the verification of existing ones are

cornerstones of chemical research. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable

tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and

when combined, they offer a definitive characterization of the molecule. This guide will delve

into each of these techniques as applied to (Tetrahydrofuran-3-yl)methanamine, presenting

detailed experimental protocols, data interpretation, and the underlying scientific rationale.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful technique for determining the precise

structure of an organic molecule in solution. It provides detailed information about the carbon-

hydrogen framework by probing the magnetic properties of atomic nuclei. For

(Tetrahydrofuran-3-yl)methanamine, ¹H and ¹³C NMR are essential for confirming the

connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR
Spectra
The quality of NMR data is highly dependent on meticulous sample preparation and the correct

setup of acquisition parameters.[3] The following protocol outlines the best practices for

obtaining high-resolution spectra of a small molecule like (Tetrahydrofuran-3-
yl)methanamine.

Step-by-Step Methodology:

Sample Preparation:

Accurately weigh 5-25 mg of (Tetrahydrofuran-3-yl)methanamine for a ¹H NMR

spectrum, or 50-100 mg for a ¹³C NMR spectrum.[4]

Transfer the sample to a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d

(CDCl₃) or DMSO-d₆.[3][5] CDCl₃ is a common choice for nonpolar organic compounds.[3]

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[3] Any

suspended solid particles can severely degrade the magnetic field homogeneity, leading to

broadened spectral lines.

Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a

clean, high-quality 5 mm NMR tube to remove any particulate matter. The final sample

height in the tube should be at least 5 cm.[5]

Cap the NMR tube securely to prevent solvent evaporation.[3]

Spectrometer Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct

depth using a depth gauge.

Place the sample into the NMR magnet.

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the

solvent to compensate for any magnetic field drift during the experiment.[3]

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This

process, which can be automated, is critical for achieving sharp, well-resolved peaks.[3]

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed

(e.g., ¹H or ¹³C) to ensure maximum signal sensitivity.[3]

Acquisition: Set the appropriate acquisition parameters (e.g., pulse sequence, number of

scans, spectral width, relaxation delay). For quantitative results, the relaxation delay (d1)

should be at least five times the longest T1 relaxation time of the nuclei of interest.[6]

Acquire the Free Induction Decay (FID) and perform a Fourier Transform to generate the

frequency-domain NMR spectrum.

Graphviz Diagram: NMR Experimental Workflow
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Caption: Workflow for NMR sample preparation and data acquisition.
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Spectral Data Summary: (Tetrahydrofuran-3-
yl)methanamine

¹H NMR
Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment

Proton
Estimated from

spectrum[7]

H-2, H-5 ~3.6-3.8 Multiplet 4H -O-CH₂-

H-3 ~2.4-2.6 Multiplet 1H -CH-CH₂NH₂

H-6 ~2.6-2.8 Doublet 2H -CH₂-NH₂

H-4 ~1.6-2.0 Multiplet 2H -CH-CH₂-CH₂-O-

NH₂ ~1.3 Broad Singlet 2H -NH₂

¹³C NMR Chemical Shift (δ, ppm) Assignment

Carbon Predicted/Typical Values

C-2, C-5 ~67-70 -O-CH₂-

C-6 ~45-50 -CH₂-NH₂

C-3 ~40-45 -CH-

C-4 ~30-35 -CH₂-

Note: Precise, published peak lists for this specific compound are not readily available in all

databases. The ¹H NMR data is interpreted from the spectrum available from ChemicalBook.[7]

The ¹³C NMR data is based on typical chemical shifts for similar functional groups.

In-Depth Interpretation of NMR Spectra
¹H NMR Spectrum: The proton NMR spectrum provides a wealth of information. The protons

on the carbons adjacent to the oxygen atom (H-2 and H-5) are deshielded by the

electronegative oxygen and thus appear downfield, typically in the 3.6-3.8 ppm range.[8] The

protons of the aminomethyl group (-CH₂-NH₂) are adjacent to the electron-withdrawing
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nitrogen atom and are expected around 2.6-2.8 ppm. The methine proton (H-3) is coupled to

multiple neighboring protons, resulting in a complex multiplet. The protons of the primary

amine (-NH₂) often appear as a broad singlet due to quadrupole broadening from the

nitrogen atom and chemical exchange with trace amounts of water; their signal can be

confirmed by its disappearance upon adding a drop of D₂O to the sample.[8]

¹³C NMR Spectrum: In the ¹³C NMR spectrum, carbons bonded to heteroatoms are

deshielded and appear at higher chemical shifts. The carbons adjacent to the ether oxygen

(C-2 and C-5) are expected to resonate around 67-70 ppm. The carbon of the aminomethyl

group (C-6) will be deshielded by the nitrogen, appearing around 45-50 ppm. The remaining

aliphatic carbons (C-3 and C-4) will appear further upfield.[8]

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional

groups present in a molecule. It works on the principle that molecular bonds vibrate at specific,

quantized frequencies. When infrared radiation corresponding to these vibrational frequencies

is passed through a sample, it is absorbed, and this absorption is detected.

Experimental Protocol: Acquiring an IR Spectrum
For a liquid sample like (Tetrahydrofuran-3-yl)methanamine, the thin-film method using salt

plates is straightforward and commonly used.

Step-by-Step Methodology:

Instrument Preparation:

Ensure the spectrometer's sample compartment is clean and dry.

Collect a background spectrum.[9] This is a spectrum of the empty sample compartment,

which accounts for atmospheric CO₂ and water vapor, as well as any intrinsic instrument

signals. This background is automatically subtracted from the sample spectrum.

Sample Preparation (Thin-Film Method):

Place one to two drops of the neat liquid (Tetrahydrofuran-3-yl)methanamine onto the

surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
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Carefully place a second salt plate on top of the first, spreading the liquid into a thin,

uniform film. Avoid introducing air bubbles.

Alternatively, for attenuated total reflectance (ATR) spectroscopy, a drop of the liquid is

placed directly onto the ATR crystal.[10]

Data Acquisition:

Place the prepared salt plate assembly (or position the ATR unit) into the sample holder

within the spectrometer.

Acquire the IR spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32)

to improve the signal-to-noise ratio. The data is usually collected over the mid-IR range,

from 4000 cm⁻¹ to 400 cm⁻¹.[10]

Graphviz Diagram: IR Spectroscopy Workflow
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Caption: Workflow for obtaining an IR spectrum via the thin-film method.

Spectral Data Summary: (Tetrahydrofuran-3-
yl)methanamine
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Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity Functional Group

N-H Stretch
3400-3250 (two

bands)
Medium, Sharp Primary Amine (-NH₂)

C-H Stretch (sp³) 3000-2850 Strong Alkanes

N-H Bend (Scissoring) 1650-1580 Medium Primary Amine (-NH₂)

C-O Stretch 1150-1050 Strong Ether (C-O-C)

C-N Stretch 1250-1020 Medium-Weak Aliphatic Amine

Note: This table is based on established correlation charts for the functional groups present in

the molecule.[8][11][12]

In-Depth Interpretation of the IR Spectrum
The IR spectrum of (Tetrahydrofuran-3-yl)methanamine is defined by the vibrations of its two

key functional groups: the primary amine and the cyclic ether.

Amine Group Vibrations: As a primary amine (R-NH₂), the molecule will exhibit two

characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the

asymmetric and symmetric stretching modes.[8][11] These bands are typically sharper and

less intense than the broad O-H stretch of an alcohol.[8] Additionally, a medium-intensity N-H

bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.[11] A C-N stretching

vibration for an aliphatic amine should also be present in the 1250-1020 cm⁻¹ range.[11]

Ether Group Vibrations: The most prominent feature of the tetrahydrofuran ring is the strong

C-O-C stretching absorption. For aliphatic ethers, this band is typically found in the 1150-

1050 cm⁻¹ region.[13] Its high intensity is a reliable diagnostic feature.

Alkyl Group Vibrations: The spectrum will also contain strong C-H stretching absorptions just

below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), characteristic of the sp³-hybridized carbons in

the molecule.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules.[14] It provides the molecular weight of the compound and, through

analysis of fragmentation patterns, offers valuable clues about its structure.

Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) is a common method for analyzing relatively volatile, thermally stable

small molecules.

Step-by-Step Methodology:

Sample Introduction:

A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or

dichloromethane).

The sample is introduced into the instrument, often via a Gas Chromatograph (GC-MS) for

separation and purification, or by direct infusion.[15]

The sample is vaporized in a heated inlet.[16]

Ionization (Electron Ionization - EI):

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).[17][18]

This bombardment dislodges an electron from the molecule, creating a positively charged

molecular ion (M⁺•).[17]

Mass Analysis:

The newly formed ions are accelerated by an electric field into the mass analyzer.[16][18]

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their

mass-to-charge (m/z) ratio.[14]

Excess energy from the ionization process often causes the molecular ion to break apart

into smaller, charged fragment ions and neutral radicals.[19]
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Detection:

Ions of a specific m/z ratio strike a detector at the end of the analyzer, which generates an

electrical signal proportional to the number of ions.

The instrument scans through a range of m/z values to generate the mass spectrum, a

plot of relative ion abundance versus m/z.[18]

Graphviz Diagram: Mass Spectrometry (EI-MS) Workflow
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Caption: Generalized workflow for Electron Ionization Mass Spectrometry.
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Spectral Data Summary: (Tetrahydrofuran-3-
yl)methanamine

m/z Value Interpretation

101 Molecular Ion (M⁺•)

100 [M-H]⁺

71 [M - CH₂NH₂]⁺ or α-cleavage fragment

30 [CH₂NH₂]⁺ (Base Peak via α-cleavage)

Note: Data is based on the GC-MS spectrum available from SpectraBase and PubChem and

general fragmentation rules for amines.[15][20]

In-Depth Interpretation of the Mass Spectrum
The mass spectrum of (Tetrahydrofuran-3-yl)methanamine (C₅H₁₁NO) provides definitive

evidence for its molecular weight and structural features.

The Nitrogen Rule: The molecular formula C₅H₁₁NO contains an odd number of nitrogen

atoms (one). According to the Nitrogen Rule, this means the molecule will have an odd

nominal molecular weight.[21][22] The observed molecular ion peak (M⁺•) at m/z = 101 is

consistent with this rule and confirms the molecular weight of the compound (101.15 g/mol ).

[2][15]

Fragmentation Pattern - Alpha-Cleavage: The most characteristic fragmentation pathway for

aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the

nitrogen atom.[21][22][23] This cleavage is driven by the formation of a stable, resonance-

stabilized iminium ion. For (Tetrahydrofuran-3-yl)methanamine, α-cleavage between C3

and the aminomethyl carbon leads to the formation of the [CH₂=NH₂]⁺ ion. This fragment has

an m/z of 30 and is often the most abundant ion (the base peak) in the mass spectra of

primary amines with an unbranched α-carbon.[22] The loss of the corresponding

tetrahydrofuranyl radical results in this prominent peak. Another possible, though less

favored, α-cleavage within the ring can also occur. Cyclic amines typically show a discernible

molecular ion peak, and the loss of a hydrogen atom from the alpha carbon ([M-H]⁺ at m/z

100) is also a common fragmentation.[22]
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Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and

unambiguous structural characterization of (Tetrahydrofuran-3-yl)methanamine. NMR

spectroscopy elucidates the precise C-H framework and the chemical environment of each

atom. IR spectroscopy confirms the presence of the key primary amine and cyclic ether

functional groups through their characteristic vibrational absorptions. Finally, mass

spectrometry verifies the molecular weight via the molecular ion peak and provides structural

confirmation through predictable α-cleavage fragmentation patterns. This guide provides the

foundational protocols and interpretive logic necessary for researchers to confidently analyze

this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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